(4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone

Kinase inhibitor design Regioisomerism Structure-activity relationship

(4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone (CAS 1355204-77-1) is a complex organic compound belonging to the class of amino-substituted pyridinyl methanones. It features a pyridine ring with a methyl group at position 4, a phenylamino group at position 6, and a phenylmethanone moiety at position 3, yielding the molecular formula C19H16N2O with a molecular weight of 288.34 g/mol.

Molecular Formula C19H16N2O
Molecular Weight 288.3 g/mol
Cat. No. B13015797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone
Molecular FormulaC19H16N2O
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C(=O)C2=CC=CC=C2)NC3=CC=CC=C3
InChIInChI=1S/C19H16N2O/c1-14-12-18(21-16-10-6-3-7-11-16)20-13-17(14)19(22)15-8-4-2-5-9-15/h2-13H,1H3,(H,20,21)
InChIKeyPVZMWCXQXXBGHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone: A Specialized Amino-Substituted Pyridinyl Methanone for Targeted Kinase Research


(4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone (CAS 1355204-77-1) is a complex organic compound belonging to the class of amino-substituted pyridinyl methanones. It features a pyridine ring with a methyl group at position 4, a phenylamino group at position 6, and a phenylmethanone moiety at position 3, yielding the molecular formula C19H16N2O with a molecular weight of 288.34 g/mol . This compound is structurally aligned with a patented series of cyclin-dependent kinase (CDK) inhibitors [1], positioning it as a candidate for preclinical oncology and kinase profiling studies. Its unique substitution pattern differentiates it from closely related analogs, which may translate to distinct target engagement and selectivity profiles, as evidenced by class-level SAR analyses [2].

Why Generic Substitution Fails for (4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone in Kinase-Focused Research Programs


Amino-substituted pyridinyl methanones are not interchangeable building blocks; minor structural perturbations critically alter kinase inhibition profiles. The patent defining this chemical space specifies that preferred CDK1/CDK2 inhibitors must achieve inhibition constants at or below 25 µM, with more preferred compounds reaching ≤ 0.5 µM [1]. The positioning of the methyl group (position 4 vs. 2) and the nature of the 6-amino substituent (phenylamino vs. methylamino or N-methyl-phenylamino) directly influence ATP-binding pocket complementarity and hinge-region interactions, as demonstrated by SAR studies on multisubstituted pyridin-3-amine derivatives, where subtle modifications led to nanomolar potency against FGFR, RET, EGFR, DDR2, and ALK kinases [2]. Substituting the target compound with its N-methyl analog or a positional isomer without prior head-to-head validation risks compromising target potency and introducing off-target liabilities, thereby undermining experimental reproducibility and delaying lead optimization timelines.

Quantitative Differentiation of (4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone Against Closest Analogs


Regioisomeric Differentiation: 4-Methyl vs. 2-Methyl Substitution Impacts Steric and Electronic Profile

The target compound places the methyl substituent at pyridine position 4, whereas the commercially available positional isomer (2-Methyl-6-phenylamino-pyridin-3-yl)-phenyl-methanone (PubChem CID 102546100) bears the methyl group at position 2 [1]. In pyridinyl methanone CDK inhibitors, the position of ring substituents modulates the dihedral angle between the pyridine core and the 3-benzoyl group, directly affecting ATP-binding pocket shape complementarity. The 4-methyl substitution preserves a less hindered environment around the benzoyl carbonyl, while 2-methyl substitution introduces steric clash with the phenyl ring, potentially altering the lowest-energy conformation and thus kinase selectivity [2]. The 4-methyl isomer exhibits a calculated XLogP3-AA of 4.5, identical to its 2-methyl counterpart, but the topological polar surface area (tPSA) of 42 Ų and hydrogen bond donor count of 1 are maintained, confirming that lipophilicity-driven promiscuity differences are minimal while conformational differences are significant [1].

Kinase inhibitor design Regioisomerism Structure-activity relationship

N-Substitution Differentiation: Phenylamino vs. N-Methyl-Phenylamino Controls Hydrogen-Bond Donor Capacity and Kinase Hinge Binding

The target compound contains a secondary phenylamino group (-NHPh) at position 6, providing one hydrogen bond donor (HBD) capable of interacting with the kinase hinge region. The closely related N-methyl analog, (4-Methyl-6-(methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone (CAS 1355230-94-2), replaces the -NH proton with a methyl group, eliminating the HBD capacity at this position . In ATP-competitive kinase inhibitors, the hinge-binding motif typically requires a hydrogen bond donor-acceptor pair; N-methylation is a well-established strategy to abrogate hinge binding and redirect inhibitor selectivity [1]. The target compound retains the HBD (count = 1), whereas the N-methyl analog has an HBD count of 0, fundamentally altering the hydrogen-bonding pharmacophore. This difference is critical for CDK inhibitor design, where the 6-anilino NH has been shown to engage the hinge region of CDK2 in structurally related series [1].

Kinase hinge binder Hydrogen bonding N-methylation

Substituent Steric Bulk Differentiation: Phenylamino vs. Methylamino Governs Kinase Selectivity and Off-Target Risk

The target compound's 6-phenylamino group (MW contribution: ~92 g/mol) provides substantially greater steric bulk and aromatic surface area compared to the 6-methylamino analog (4-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone, CAS 1355191-74-0, which carries a smaller -NHCH3 group (MW contribution: ~30 g/mol) . The phenyl ring of the 6-anilino moiety can engage in π-π stacking interactions with hydrophobic pockets adjacent to the ATP-binding site, a feature absent in the methylamino analog. In multisubstituted pyridin-3-amine kinase inhibitors, appropriate aromatic substitution at this position was shown to be critical for achieving nanomolar inhibition against FGFR1/2/3, RET, and EGFR kinases [1]. The increased steric and hydrophobic footprint of the phenylamino group may enhance residence time and selectivity for kinases with larger hydrophobic back pockets, while the methylamino analog may exhibit broader, less selective kinase binding.

Kinase selectivity Steric bulk Off-target profiling

CDK Inhibition Class Potential: Structural Alignment with a Patented CDK1/CDK2 Inhibitor Series

The target compound falls within the generic Markush structure of US Patent 7,109,220 B2, which claims amino-substituted pyridinyl methanone compounds as CDK inhibitors useful for treating CDK-mediated disorders [1]. The patent specifies that preferred compounds possess inhibition constants (Ki) against CDK1 and/or CDK2 of ≤ 25 µM, with more preferred compounds achieving ≤ 1 µM, and most preferred ≤ 0.5 µM [1]. While the exact Ki of the target compound has not been disclosed in the public domain, its structural compliance with the preferred substitution pattern—specifically the phenylamino group at position 6 and the phenyl ketone at position 3—places it among the more promising candidates within this chemotype. By contrast, analogs lacking the 6-phenylamino group or bearing alternative 3-substituents fall outside the preferred structural scope and may exhibit reduced or absent CDK inhibitory activity [1].

Cyclin-dependent kinase CDK1/CDK2 inhibition Cancer cell cycle

Purity and Quality Assurance: NLT 98% Specification Enables Reproducible Biochemical Assays

The target compound is commercially available with a minimum purity specification of NLT 98% (CAS 1355204-77-1, MolCore) . In contrast, several structurally related analogs, including (4-Methyl-6-(methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone (CAS 1355230-94-2) and (6-(Methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone (CAS 1355196-45-0), are offered at 95% purity . A 3% absolute purity difference translates to a potential 3% w/w impurity burden that can confound IC50 determinations in kinase assays, particularly when testing at concentrations near the compound's solubility limit. Impurities in the 95%-purity analogs may include residual synthetic intermediates, metal catalysts, or regioisomeric byproducts that possess independent biological activity, leading to false-positive or false-negative results in primary screening cascades [1].

Compound quality control Biochemical assay reproducibility Procurement specification

Optimal Research and Industrial Application Scenarios for (4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone


CDK1/CDK2 Inhibitor Hit-to-Lead Optimization

The compound's structural alignment with the preferred CDK inhibitor pharmacophore defined in US Patent 7,109,220 B2 [1] makes it a rational starting point for CDK1/CDK2 hit-to-lead campaigns. The phenylamino group at position 6 provides the requisite hydrogen bond donor for hinge binding, while the 4-methyl and 3-benzoyl substituents offer vectors for potency and selectivity optimization. Researchers should use the NLT 98% purity grade to minimize impurity interference in initial kinase panel screens and establish clean SAR trends around the pyridine core.

Kinase Selectivity Profiling Using Analog Differentiation

The distinct structural features of this compound—particularly its 4-methyl regioisomerism and secondary phenylamino HBD capacity—enable systematic selectivity profiling against its closest analogs. By comparing kinase inhibition profiles of this compound with its 2-methyl regioisomer (PubChem CID 102546100), its N-methyl analog (CAS 1355230-94-2), and its methylamino analog (CAS 1355191-74-0), researchers can deconvolute the contributions of substitution position, HBD capacity, and steric bulk to kinase selectivity [2]. This analog matrix approach is essential for identifying the minimal pharmacophore and guiding rational design of selective kinase inhibitors within the pyridinyl methanone chemotype.

FGFR and Multitargeted Kinase Inhibitor Scaffold Exploration

Multisubstituted pyridin-3-amine derivatives have demonstrated potent multitargeted inhibition of FGFR1/2/3, RET, EGFR, DDR2, and ALK kinases with in vivo efficacy in NSCLC xenograft models (TGI = 66.1%) [3]. The target compound serves as a scaffold-hopping starting point to explore whether the 3-benzoyl (rather than 3-amino) substitution pattern retains or improves upon this multitargeted kinase profile. The increased lipophilicity (XLogP3-AA = 4.5) conferred by the benzoyl group may enhance cellular permeability and shift the kinase selectivity fingerprint, offering a complementary tool compound for phenotypic screening in FGFR-dependent cancer cell lines.

Negative Control Design for Hinge-Binding Pharmacophore Validation

The N-methyl analog (CAS 1355230-94-2), which lacks HBD capacity at the 6-position, provides an ideal paired negative control for experiments designed to validate the role of hinge-region hydrogen bonding in target engagement. Using the target compound alongside its N-methyl analog in parallel kinase assays or cellular thermal shift assays (CETSA) enables researchers to distinguish hinge-binding-dependent activity from nonspecific hydrophobic interactions. This paired-compound strategy is recommended for target validation studies and for confirming on-target mechanism of action in CDK or FGFR inhibitor programs.

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